3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide
Overview
Description
3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is notable for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide are diverse, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, KATP channel activators, and AMPA receptor modulators . The compound’s activity is influenced by various functional groups attached to the ring, such as halo groups at the 7 and 8 positions .
Mode of Action
The compound interacts with its targets in a variety of ways. For instance, it has been found to inhibit aldose reductase , a key enzyme involved in the polyol pathway of glucose metabolism. It also acts as an ATP-sensitive potassium channel activator . The specific mode of action depends on the functional groups attached to the benzothiadiazine-1,1-dioxide ring .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its diverse targets. For example, as an aldose reductase inhibitor, it can impact the polyol pathway, which plays a crucial role in diabetic complications . As a KATP channel activator, it can influence cellular potassium homeostasis .
Result of Action
The compound exhibits a broad spectrum of biological activities. For instance, it has shown potent antifungal activity against various phytopathogenic fungi . It has also demonstrated inhibitory effects on aldose reductase , which could potentially be beneficial in the management of diabetic complications.
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to act as an ATP-sensitive potassium channel activator, which is essential for regulating cellular ion balance . Additionally, this compound interacts with AMPA receptors, modulating synaptic transmission and influencing neuronal activity . The nature of these interactions involves binding to specific sites on the enzymes or receptors, leading to conformational changes that alter their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the growth of certain cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it inhibits aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antihypertensive and antidiabetic activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it inhibits aldose reductase, affecting the polyol pathway and reducing the accumulation of sorbitol in diabetic tissues . This compound also influences other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and energy production . The compound’s localization within the cell determines its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux conditions . This reaction forms the intermediate 3,4-dihydro-2H-1,4-benzothiazin-3-one, which is then subjected to further reactions to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and halogen substituents .
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide include:
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
1,2,4-Benzothiadiazine derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique reactivity and the ability to form a wide range of derivatives. This versatility makes it particularly valuable in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
3,4-dihydro-2H-1λ6,4-benzothiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-12(11)6-5-9-7-3-1-2-4-8(7)12/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFHUYMJXPXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508327 | |
Record name | 3,4-Dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82299-64-7 | |
Record name | 3,4-Dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1,4-benzothiazine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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